molecular formula C20H23NO2 B10847994 Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester

Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10847994
M. Wt: 309.4 g/mol
InChI Key: AARHPAICPBZNBZ-UHFFFAOYSA-N
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Description

Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester is a compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is involved in the degradation of bioactive fatty acid ethanolamides, such as anandamide, which are part of the endocannabinoid system. The compound has shown significant potential in modulating endocannabinoid signaling, which may have therapeutic implications .

Preparation Methods

The synthesis of Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of cyclohexyl isocyanate with biphenyl-3-ol. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography .

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the hydrolysis of fatty acid ethanolamides, including anandamide. By inhibiting FAAH, Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester increases the levels of anandamide and other bioactive lipids, enhancing their signaling effects. This inhibition occurs through the formation of a covalent bond between the carbamate group of the inhibitor and the serine residue in the active site of FAAH .

Comparison with Similar Compounds

Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester can be compared with other FAAH inhibitors, such as:

The uniqueness of this compound lies in its specific structure, which allows for effective inhibition of FAAH and modulation of endocannabinoid signaling, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(3-phenylphenyl) N-(cyclohexylmethyl)carbamate

InChI

InChI=1S/C20H23NO2/c22-20(21-15-16-8-3-1-4-9-16)23-19-13-7-12-18(14-19)17-10-5-2-6-11-17/h2,5-7,10-14,16H,1,3-4,8-9,15H2,(H,21,22)

InChI Key

AARHPAICPBZNBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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